dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
Description
Dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a 1,2,3-triazole derivative featuring a 4-methoxyphenyl substituent at the N1 position and two methyl ester groups at the 4- and 5-positions of the triazole ring.
Properties
IUPAC Name |
dimethyl 1-(4-methoxyphenyl)triazole-4,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c1-19-9-6-4-8(5-7-9)16-11(13(18)21-3)10(14-15-16)12(17)20-2/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBMTRSVEPVWSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of 4-methoxyphenyl azide with appropriate alkyne derivatives under copper-catalyzed conditions. The resulting triazole structure is characterized by various spectroscopic techniques including NMR and mass spectrometry. For instance, the compound has been identified with a molecular formula of C13H14N4O4 and a molecular weight of 278.27 g/mol .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It exhibits significant antiproliferative activity against several cancer cell lines. For example:
- Cell Lines Tested : The compound was evaluated against leukemia cell lines such as K-562 and HL-60.
- Mechanism of Action : It induces apoptosis in these cells by causing DNA fragmentation and reducing mitochondrial membrane potential. These effects are associated with morphological changes indicative of apoptosis (e.g., membrane blebbing and chromatin condensation) .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown antimicrobial properties . The triazole moiety is known for its activity against various pathogens:
- Fungal Inhibition : Triazoles are commonly used as antifungal agents. This compound has demonstrated effectiveness against certain fungal strains, although specific data on its efficacy compared to established antifungals is still being researched .
Case Studies and Research Findings
Several studies have documented the biological activity of related triazole compounds, providing insights into the mechanisms and efficacy of this compound:
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. Specifically, compounds containing the triazole moiety have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, research indicates that dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate can act as a scaffold for developing novel anticancer agents by modifying its structure to enhance potency against specific cancer types .
Antimicrobial Properties
Triazole derivatives are also recognized for their antimicrobial activities. The presence of the methoxyphenyl group in this compound contributes to its effectiveness against a range of pathogens, including bacteria and fungi. Studies have reported that this compound exhibits promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Carbonic Anhydrase Inhibition
Another significant application of triazole derivatives is their role as carbonic anhydrase inhibitors. Research has indicated that compounds similar to this compound can effectively inhibit carbonic anhydrase II, an enzyme involved in various physiological processes including respiration and acid-base balance . This inhibition could lead to therapeutic applications in treating conditions like glaucoma and epilepsy.
Fungicides
The agricultural sector has seen the incorporation of triazole compounds as fungicides due to their ability to disrupt fungal cell membranes and inhibit ergosterol biosynthesis. This compound has been evaluated for its efficacy against plant pathogenic fungi, showing potential as a protective agent in crop management strategies .
Plant Growth Regulators
Beyond fungicidal properties, triazoles are also investigated for their role as plant growth regulators. They can modulate plant growth responses by influencing hormone levels and metabolic pathways. This dual functionality enhances their applicability in sustainable agricultural practices.
Polymer Chemistry
In material science, the incorporation of triazole structures into polymers is being explored for developing advanced materials with enhanced thermal stability and mechanical properties. This compound can serve as a building block for synthesizing new polymeric materials with tailored functionalities for applications in coatings and adhesives .
Sensors
Triazole derivatives have also been investigated for use in sensor technology due to their electronic properties. The ability of this compound to form complexes with metal ions makes it a candidate for developing sensors that detect environmental pollutants or biological markers .
Case Studies
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., bromo, chloro) and electron-donating groups (e.g., methoxy) influence reaction kinetics. Bromophenyl derivatives achieve high yields rapidly (3 min) due to favorable cycloaddition reactivity .
- Bulkier substituents (e.g., benzothiazole-piperazine) require multi-step synthesis but retain high yields under eco-friendly conditions .
- Ethyl esters (e.g., diethyl derivatives) often involve longer reaction times, possibly due to steric effects .
Spectroscopic Properties
1H-NMR and 13C-NMR data highlight distinct peaks for ester groups and substituents:
- Methyl esters : Singlets at δH 3.97–4.00 ppm; carbonyl carbons at δC ~168.2–168.5 ppm .
- Ethyl esters : Multiplets at δH 1.24–1.33 (CH3) and δH 4.29–4.39 (CH2); ethoxy carbons at δC 14.1–14.4 ppm .
- Aryl substituents : Methoxy groups (δC ~55–60 ppm) and halogenated aryl carbons (e.g., bromo at δC ~120–130 ppm) show distinct shifts .
Key Observations :
Stability and Photolysis
- Diethyl 1-(1-naphthyl) derivatives exhibit slower photodegradation rates compared to dimethyl analogs, suggesting methyl esters may offer superior stability under UV exposure .
- Methoxy groups could further enhance stability by reducing oxidative degradation, though direct evidence is lacking in the provided data.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Reaction Time | 4–18 hours | Longer times improve cyclization but risk decomposition |
| Temperature | 80–120°C (reflux) | Higher temps accelerate kinetics but may degrade sensitive groups |
| Solvent | DMSO, ethanol | Polar aprotic solvents enhance solubility of intermediates |
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
Answer:
- X-ray Crystallography : Resolves bond lengths (e.g., C–N: 1.32–1.38 Å), angles (e.g., N1–N2–N3: 108.01°), and torsional parameters (e.g., C10–N1–N2–N3: −0.86°) to confirm regiochemistry .
- NMR Spectroscopy : H NMR identifies methoxy protons (δ 3.68–3.78 ppm) and aromatic protons (δ 6.5–7.43 ppm) . C NMR distinguishes carbonyl carbons (δ 165–170 ppm) .
- HRMS : Validates molecular ion peaks (e.g., [M+H] at m/z 312.1348) with <1 ppm error .
Q. Table 2: Key Crystallographic Data
| Parameter | Value (Example) | Significance |
|---|---|---|
| Space Group | Triclinic, | Confirms molecular packing |
| Unit Cell Dimensions | Å, | Reveals lattice symmetry |
| -Factor | 0.015 | Indicates high data accuracy |
Advanced: How do computational methods like quantum chemical calculations aid in predicting the reactivity and stability of this triazole derivative?
Answer:
- Reaction Path Search : Quantum mechanics (e.g., DFT) models transition states and intermediates for cycloaddition, identifying regioselectivity (e.g., 1,4- vs. 1,5-triazole formation) .
- Stability Prediction : HOMO-LUMO gaps (e.g., ~4.5 eV) correlate with electrophilicity; Mulliken charges highlight reactive sites (e.g., C4/C5 carboxylates) .
- Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., ethanol vs. DMSO) by calculating solvation free energy .
Advanced: What strategies can resolve discrepancies in biological activity data across different studies on similar triazole derivatives?
Answer:
- Assay Standardization : Control variables like cell line (e.g., HeLa vs. HEK293), incubation time, and solvent (DMSO concentration ≤0.1%) to minimize variability .
- Structural-Activity Analysis : Compare substituent effects (e.g., 4-methoxyphenyl vs. 2,4-dichlorophenoxy) using multivariate regression .
- Meta-Analysis : Pool data from multiple studies (e.g., IC values) to identify outliers and consensus trends .
Advanced: How can factorial design optimize the synthesis parameters for this compound to enhance reproducibility?
Answer:
A factorial design evaluates variables (e.g., temperature, catalyst loading, solvent ratio):
- Factors : Temperature (80°C vs. 120°C), Cu(I) concentration (5 mol% vs. 10 mol%).
- Response Surface : Maximizes yield while minimizing byproducts. For example, higher Cu(I) loading may reduce reaction time but increase purification difficulty .
- Interaction Effects : ANOVA identifies synergies (e.g., ethanol/DMSO mixtures improve both solubility and reaction rate) .
Advanced: What are the challenges in correlating the compound's electronic structure (from X-ray data) with its reactivity in nucleophilic or electrophilic reactions?
Answer:
- Steric Effects : Bulky 4-methoxyphenyl groups hinder nucleophilic attack at C4/C5, despite electron-withdrawing carboxylates .
- Hydrogen Bonding : Intra-molecular O–H···O bonds (e.g., O5–H9A: 2.12 Å) stabilize the triazole core but reduce accessibility for electrophiles .
- Torsional Strain : Dihedral angles (e.g., C10–N1–N2–N3: −0.86°) influence conjugation between the triazole and methoxyphenyl groups, modulating resonance effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
